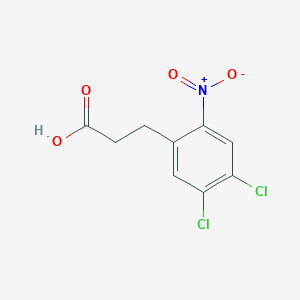

3-(4,5-Dichloro-2-nitrophenyl)propanoic acid

Description

Properties

IUPAC Name |

3-(4,5-dichloro-2-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2NO4/c10-6-3-5(1-2-9(13)14)8(12(15)16)4-7(6)11/h3-4H,1-2H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEWAEBGAUCSNKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)[N+](=O)[O-])CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4,5-Dichloro-2-nitrophenyl)propanoic acid is a compound of increasing interest in biological research due to its potential therapeutic applications and biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, case studies, and relevant research findings.

The molecular formula of this compound is C10H8Cl2N2O4. It is characterized by the presence of a propanoic acid moiety linked to a dichloronitrophenyl group, which contributes to its unique biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : It has shown effectiveness against several bacterial strains.

- Anticancer Activity : Preliminary studies suggest potential cytotoxic effects against cancer cell lines.

- Enzyme Inhibition : The compound may inhibit specific enzymes, contributing to its biological effects.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with cellular pathways involved in apoptosis and cell cycle regulation.

Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against various pathogens. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Bacillus subtilis | 12 |

| Escherichia coli | 10 |

Anticancer Activity

In vitro studies have demonstrated the cytotoxic effects of this compound on several cancer cell lines. For instance:

- MCF-7 (Breast Cancer) : IC50 value of 5 µM was observed.

- HeLa (Cervical Cancer) : IC50 value of 7 µM was reported.

These findings suggest that the compound may induce apoptosis in cancer cells through caspase activation.

Enzyme Inhibition

Research has indicated that this compound can inhibit certain enzymes involved in metabolic pathways. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features, biological activities, and applications of 3-(4,5-Dichloro-2-nitrophenyl)propanoic acid and related compounds:

Physicochemical Properties

- Lipophilicity and Solubility: Dichloro and nitro substituents increase lipophilicity, favoring membrane interactions in antimicrobial applications. Hydroxylated derivatives (e.g., 3-(4-hydroxy-3-nitrophenyl)propanoic acid) exhibit moderate solubility in polar solvents due to the -OH group , whereas methylthio esters are more volatile and suited for flavor applications.

Thermal Stability :

The nitro group may lower thermal stability compared to hydroxy or methylthio substituents, necessitating careful handling (e.g., avoiding high temperatures and open flames) .

Key Research Findings and Implications

- Antimicrobial Potential: Chlorinated phenylpropanoic acids derived from marine actinomycetes demonstrate that halogenation is critical for antimicrobial efficacy . The target compound’s dual chloro and nitro groups may synergize to enhance this activity, though toxicity profiles require further study.

- Contrast with Flavor Compounds: Unlike 3-(methylthio)propanoic acid esters, which rely on sulfur and ester groups for fruity aromas, nitro and chloro substituents render the target compound unsuitable for food applications but relevant in synthetic chemistry.

- Metabolic Pathways: Hydroxylated derivatives participate in human metabolic pathways (e.g., β-oxidation to benzoic acids), whereas nitro groups are rare in natural metabolites, suggesting synthetic origins for this compound .

Q & A

Basic: What experimental methods are recommended for determining the acid dissociation constant (pKa) of 3-(4,5-Dichloro-2-nitrophenyl)propanoic acid?

Answer:

The pKa can be determined via potentiometric titration under controlled ionic strength (e.g., 0.1 M KCl) at 25°C. Use a standardized NaOH solution for titration and monitor pH changes with a calibrated electrode. Compare results with structurally similar compounds, such as 3-(4-Nitrophenyl)propanoic acid (pKa = 4.47) . For enhanced accuracy, validate using UV-Vis spectroscopy to track deprotonation-dependent absorbance shifts.

Advanced: How do the electronic effects of chlorine and nitro substituents influence the compound’s reactivity in nucleophilic acyl substitution reactions?

Answer:

The electron-withdrawing nitro group (meta/para to the propanoic acid) increases the electrophilicity of the carbonyl carbon, enhancing reactivity toward nucleophiles. The chlorine substituents (4,5-positions) further polarize the aromatic ring via inductive effects, potentially stabilizing transition states. To quantify these effects, perform Hammett analysis using substituent constants (σ) and correlate with reaction rates. Reference data for 3-(4-Chlorophenyl)propanoic acid (pKa = 4.61) and 3-(4-Nitrophenyl)propanoic acid (pKa = 4.47) can guide predictions.

Basic: What safety protocols should be followed when handling this compound in the laboratory?

Answer:

Based on structurally related nitroaromatics:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use a fume hood to avoid inhalation of vapors or dust.

- Storage: Keep in a tightly sealed container in a dry, ventilated area at room temperature. Avoid proximity to ignition sources .

- Spill Management: Neutralize with inert absorbents (e.g., sand) and dispose as hazardous waste.

Advanced: How can computational modeling predict the compound’s bioavailability and metabolic stability?

Answer:

Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and molecular dynamics (MD) simulations to assess membrane permeability. For metabolic stability, employ CYP450 enzyme docking studies to identify potential oxidation sites. Compare with experimental data from in vitro microsomal assays (e.g., rat liver microsomes) to validate predictions. Structural analogs like 3-(3′-hydroxyphenyl)propanoic acid, which undergo α/β-oxidation , provide a framework for modeling metabolic pathways.

Basic: What chromatographic techniques are optimal for purifying this compound?

Answer:

- Reverse-Phase HPLC: Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) for high-resolution separation. Monitor at 254 nm (nitro group absorption).

- Flash Chromatography: Employ silica gel with ethyl acetate/hexane (3:7) as the mobile phase. Pre-purify via recrystallization using ethanol/water mixtures to remove nitro-containing byproducts .

Advanced: How does the dichloro substitution impact the compound’s biological activity compared to mono-nitro derivatives?

Answer:

The dichloro groups enhance lipophilicity, potentially improving membrane penetration and target binding. Compare in vitro bioactivity assays (e.g., anti-inflammatory or cytotoxic effects) against mono-substituted analogs like 3-(4-Nitrophenyl)propanoic acid. For example, 3-(3′,4′-dihydroxyphenyl)acetic acid shows higher anti-proliferative activity in colon cancer cells than less substituted derivatives . Use SAR (Structure-Activity Relationship) models to quantify contributions of substituents.

Basic: How to confirm the compound’s identity and purity post-synthesis?

Answer:

- NMR (¹H/¹³C): Verify aromatic protons (δ 7.5–8.5 ppm for nitroaryl) and propanoic acid protons (δ 2.5–3.5 ppm).

- Mass Spectrometry (HRMS): Confirm molecular ion [M-H]⁻ at m/z 307.95 (calculated for C₉H₆Cl₂NO₄).

- Melting Point: Compare with literature values (if available) for nitroaryl propanoic acids (e.g., 80–90°C for similar compounds ).

Advanced: What strategies resolve contradictions in observed vs. predicted spectroscopic data?

Answer:

- Tautomerism/Conformational Analysis: Use variable-temperature NMR to detect dynamic processes.

- X-ray Crystallography: Resolve ambiguity in substituent positions (e.g., nitro vs. chloro orientation).

- Isotopic Labeling: Track metabolic or degradation products via ¹⁴C-labeled propanoic acid moieties.

Basic: What solvents are compatible with this compound for reaction studies?

Answer:

- Polar aprotic solvents: DMSO, DMF (for SNAr reactions).

- Protic solvents: Ethanol, methanol (for recrystallization).

- Avoid halogenated solvents (e.g., DCM) due to potential nitro-group reactivity.

Advanced: How to design a stability-indicating assay for this compound under physiological conditions?

Answer:

- Forced Degradation Studies: Expose to pH 1–13, heat (40–60°C), and UV light.

- LC-MS Monitoring: Track degradation products (e.g., decarboxylation or nitro reduction).

- Bio-relevant Media: Use simulated gastric fluid (SGF) and intestinal fluid (SIF) to assess hydrolytic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.